![molecular formula C20H20N2O4 B1676658 1-{4-[4-(1,3-Benzodioxol-5-ylcarbonyl)piperazin-1-yl]phenyl}ethanone CAS No. 774589-47-8](/img/structure/B1676658.png)
1-{4-[4-(1,3-Benzodioxol-5-ylcarbonyl)piperazin-1-yl]phenyl}ethanone
Overview
Description
1-{4-[4-(1,3-Benzodioxol-5-ylcarbonyl)piperazin-1-yl]phenyl}ethanone, commonly known as 1-BDPE, is a novel, synthetic molecule that has garnered interest from the scientific community due to its potential therapeutic applications. 1-BDPE has been studied for its ability to target various biological processes, including inflammation, cell proliferation, and apoptosis. This molecule has been developed to act as a pro-drug, which means that it is inactive until it is metabolized in the body to become an active form. This article will provide an overview of 1-BDPE, including its synthesis method, scientific research applications, mechanism of action, biological activity, biochemical and physiological effects, pharmacodynamics, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Anticancer Activity
The compound has been evaluated for its potential as an anticancer agent. A series of derivatives bearing the 1,3-benzodioxol moiety have shown activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia . These studies suggest that the compound could serve as a template for further optimization to develop more active analogs and to understand the structure–activity relationships of indole anticancer molecules.
Design and Synthesis of Indole Derivatives
The 1,3-benzodioxol group is a key feature in the design of new indole derivatives. These derivatives have been synthesized via palladium-catalyzed C-N cross-coupling reactions, which is a significant method in the field of medicinal chemistry for creating complex molecules .
Structure-Activity Relationship (SAR) Studies
The compound’s structure has been used to study the SAR of indole-based antitubulin agents. This research is crucial for understanding how different chemical modifications can affect biological activity and for guiding the design of new compounds with improved efficacy .
Cell Cycle Arrest and Apoptosis Induction
Further mechanistic studies have revealed that certain derivatives can cause cell cycle arrest at the S phase and induce apoptosis in cancer cells. This provides valuable insights into the compound’s mode of action and its potential therapeutic applications .
Selectivity Between Cancer and Normal Cells
Research has indicated that the compound exhibits good selectivity between cancer cells and normal cells. This selectivity is essential for the development of anticancer drugs, as it can lead to treatments with fewer side effects .
Development of Antitubulin Agents
The compound has been part of studies to explore the utility of indoles as anticancer agents, particularly as antitubulin agents. These agents target microtubules, which are crucial for cell division, and can effectively block mitosis in cancer cells .
Mechanism of Action
Target of Action
The primary target of this compound is tubulin , a protein that is a key component of the microtubule structure within cells . Tubulin is a leading target for anticancer agents .
Mode of Action
The compound interacts with tubulin, modulating microtubule assembly . This interaction can cause mitotic blockade and cell apoptosis by suppressing tubulin polymerization or stabilizing microtubule structure .
Biochemical Pathways
The compound’s interaction with tubulin affects the assembly of microtubules, which are crucial for cell division . This disruption can lead to cell cycle arrest at the S phase and induce apoptosis in cancer cells .
Result of Action
The compound’s interaction with tubulin and its subsequent effects on microtubule assembly can lead to cell cycle arrest and apoptosis, particularly in cancer cells . This makes it a potential candidate for anticancer therapy.
properties
IUPAC Name |
1-[4-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-14(23)15-2-5-17(6-3-15)21-8-10-22(11-9-21)20(24)16-4-7-18-19(12-16)26-13-25-18/h2-7,12H,8-11,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJGPASMZSNEAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[4-(1,3-Benzodioxol-5-ylcarbonyl)piperazin-1-yl]phenyl}ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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